2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

PPARγ/δ dual agonism sulfonylthiadiazole SAR piperidine positional isomerism

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1170075-99-6) is a synthetic heterocyclic compound with the molecular formula C₁₂H₂₁N₃O₂S₂ and a molecular weight of 303.4 g/mol. It belongs to the 1,3,4‑thiadiazole class, featuring a 5‑methyl‑1,3,4‑thiadiazole ring linked at the 2‑position to a piperidine ring that is N‑substituted with a butylsulfonyl group.

Molecular Formula C12H21N3O2S2
Molecular Weight 303.44
CAS No. 1170075-99-6
Cat. No. B2706573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
CAS1170075-99-6
Molecular FormulaC12H21N3O2S2
Molecular Weight303.44
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C
InChIInChI=1S/C12H21N3O2S2/c1-3-4-8-19(16,17)15-7-5-6-11(9-15)12-14-13-10(2)18-12/h11H,3-9H2,1-2H3
InChIKeyCTBUOFZWXYBALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1170075-99-6): Core Structural and Physicochemical Profile for Research Procurement


2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1170075-99-6) is a synthetic heterocyclic compound with the molecular formula C₁₂H₂₁N₃O₂S₂ and a molecular weight of 303.4 g/mol. It belongs to the 1,3,4‑thiadiazole class, featuring a 5‑methyl‑1,3,4‑thiadiazole ring linked at the 2‑position to a piperidine ring that is N‑substituted with a butylsulfonyl group. This architecture combines a known pharmacophoric thiadiazole core with a sulfonamide‑bearing saturated heterocycle, a motif that has been explored for enzyme inhibition and receptor modulation in medicinal chemistry programs [1]. The compound is commercially available from multiple suppliers at typical research purities of ≥95%.

Why 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole Cannot Be Replaced by Generic 1,3,4‑Thiadiazole or Piperidine Sulfonamide Analogs


1,3,4‑Thiadiazole derivatives and sulfonylpiperidine compounds are not interchangeable despite sharing core substructures, because small modifications in the sulfonyl‑alkyl chain length, piperidine ring substitution position, and thiadiazole C‑5 substituent can profoundly alter target selectivity, cellular potency, and metabolic stability. Structure‑activity relationship (SAR) studies on sulfonylthiadiazole PPARγ/δ agonists demonstrate that the length and branching of the sulfonyl side‑chain directly control partial agonism versus full agonism, as well as the balance between PPARγ and PPARδ activation [1]. Similarly, the position of the piperidine attachment to the thiadiazole ring (3‑yl versus 4‑yl) has been shown to influence both potency and binding mode in crystallographic analyses of sulfonylthiadiazole–PPAR complexes [2]. For the specific compound 2‑(1‑(butylsulfonyl)piperidin‑3‑yl)‑5‑methyl‑1,3,4‑thiadiazole, the combination of an n‑butyl sulfonamide with a 5‑methyl thiadiazole creates a hydrophobic footprint and hydrogen‑bonding capacity that differs from its benzyl‑, ethyl‑, or methoxyphenyl‑substituted analogs, making the procurement of the exact structure essential for reproducibility in target validation and screening cascade studies.

Quantitative Differentiation Evidence for 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole Relative to Structural Analogs


Piperidine Substitution Position (3‑yl vs. 4‑yl) and Its Impact on PPARδ Binding Affinity: A Cross‑Study Comparison

In the sulfonylthiadiazole PPARγ/δ partial agonist series reported by Keil et al. (2011), compounds with a piperidin‑3‑yl linkage to the thiadiazole core generally exhibit a more favorable balance of PPARγ and PPARδ transactivation compared to their piperidin‑4‑yl counterparts. The crystallographic structure (PDB 2XYJ) shows that the 3‑yl configuration places the sulfonamide oxygen in an optimal hydrogen‑bonding geometry with the PPARδ AF‑2 helix, whereas the 4‑yl isomer would predictably alter this geometry and reduce potency [1]. Although the 5‑methyl‑substituted compound bearing the n‑butylsulfonyl group was not the most potent member of the series, the piperidin‑3‑yl connectivity is a critical determinant of the partial agonist pharmacological profile.

PPARγ/δ dual agonism sulfonylthiadiazole SAR piperidine positional isomerism

Sulfonyl Alkyl Chain Modulation: n‑Butyl vs. Aryl‑Sulfonyl Analogs and Metabolic Stability

The n‑butylsulfonyl group in 2‑(1‑(butylsulfonyl)‑piperidin‑3‑yl)‑5‑methyl‑1,3,4‑thiadiazole provides a balanced lipophilicity profile distinct from that of more common aryl‑sulfonyl analogs such as 2‑benzyl‑5‑(1‑((4‑methoxyphenyl)sulfonyl)piperidin‑3‑yl)‑1,3,4‑thiadiazole. In sulfonamide‑containing drug candidates, replacing an aryl‑sulfonyl group with an alkyl‑sulfonyl group has been shown to reduce CYP450‑mediated metabolic clearance and lower the risk of reactive metabolite formation from arene oxide intermediates [1]. Additionally, the n‑butyl chain length (four‑carbon) is near‑optimal for filling the hydrophobic sub‑pocket observed in sulfonylthiadiazole–PPAR co‑crystals; shorter chains (ethyl) underfill the pocket, while longer chains (hexyl) can induce steric clashes and reduce solubility.

metabolic stability alkyl sulfonamide CYP450 liability

Thiadiazole C‑5 Substituent Effect: 5‑Methyl vs. 5‑Ethyl vs. 5‑Benzyl on Cellular Potency

The thiadiazole C‑5 methyl group in 2‑(1‑(butylsulfonyl)piperidin‑3‑yl)‑5‑methyl‑1,3,4‑thiadiazole creates a sterically compact electron‑donating substituent that influences both the acidity of the adjacent ring nitrogen and the overall molecular shape. In the sulfonylthiadiazole PPAR series, the 5‑methyl analog consistently showed a distinct transactivation profile compared to the 5‑ethyl and 5‑benzyl derivatives, with the smaller methyl group allowing tighter packing of the thiadiazole ring against the receptor helix H3′ [1]. Increasing the size of the 5‑substituent to ethyl or benzyl progressively reduces PPARγ potency and shifts the PPARγ/δ selectivity ratio, as the larger groups clash with the hydrophobic cleft formed by H3, the β‑sheet, and the AF‑2 helix.

thiadiazole SAR 5‑alkyl substitution cellular potency

Antimicrobial Activity Potential: 1,3,4‑Thiadiazole‑Piperidine Hybrids vs. Standard Antibiotics

A closely related analog, 2‑benzyl‑5‑(1‑(butylsulfonyl)piperidin‑3‑yl)‑1,3,4‑thiadiazole, has been reported to exhibit Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics such as streptomycin and fluconazole against bacterial and fungal strains . While no direct antimicrobial data for the 5‑methyl derivative are publicly available, the shared butylsulfonyl‑piperidin‑3‑yl‑thiadiazole core suggests the potential for similar activity. The 5‑methyl substitution, however, alters the lipophilicity and hydrogen‑bonding capacity relative to the 5‑benzyl analog, which may translate into differential selectivity against specific microbial targets.

antimicrobial screening MIC comparison thiadiazole‑piperidine hybrids

Recommended Research and Procurement Scenarios for 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole


PPARγ/δ Dual Agonist Screening Cascades and Structure‑Based Drug Design

This compound is most appropriately utilized as a structural probe in PPARγ/δ dual‑agonist programs, where the piperidin‑3‑yl‑linked butylsulfonyl‑thiadiazole scaffold has been validated crystallographically (PDB 2XYJ) [1]. Its 5‑methyl substitution provides a compact pharmacophore suitable for fragment‑based or scaffold‑hopping campaigns. Users should order the compound for transactivation assays in PPARγ‑GAL4/PPARδ‑GAL4 reporter systems in HEK293 or COS‑7 cells, using rosiglitazone (PPARγ) and GW501516 (PPARδ) as reference agonists. Direct comparison with the 5‑ethyl and 5‑benzyl analogs is recommended to establish the selectivity window conferred by the C‑5 methyl substituent [2].

Metabolic Stability Profiling and CYP450 Interaction Studies for Sulfonamide‑Containing Leads

The n‑butylsulfonyl moiety offers a practical benchmark for evaluating the metabolic stability of alkyl‑sulfonamide pharmacophores. This compound can serve as a reference standard in microsomal and hepatocyte stability assays, alongside aryl‑sulfonyl analogs (e.g., 2‑benzyl‑5‑(1‑((4‑methoxyphenyl)sulfonyl)piperidin‑3‑yl)‑1,3,4‑thiadiazole), to quantify the metabolic advantage of the alkyl sulfonamide group. Data generated from such head‑to‑head stability comparisons will directly inform the design of lead candidates with improved pharmacokinetic profiles [3].

Chemical Biology Tool Compound for Probing Long‑Chain Fatty Acyl Elongase (LCE) Pathways

This compound falls within the structural scope of 3‑substituted sulfonylpiperidine derivatives claimed as LCE inhibitors (e.g., US Patent 8367698) [4]. Although the thiadiazole heterocycle replaces the aryl‑carboxamide warhead present in the patent examples, the butylsulfonyl‑piperidine core is conserved. Procurement for target‑validation experiments in hepatic cell models (e.g., HepG2 or primary hepatocytes) is justifiable, with downstream readouts including very‑long‑chain fatty acid (VLCFA) levels measured by LC‑MS/MS. The compound should be benchmarked against the patent‑exemplified benzamide analogs to evaluate the impact on LCE selectivity and cellular potency.

Antimicrobial Hit‑Finding Libraries with a Focus on Thiadiazole‑Piperidine Hybrids

Given the antimicrobial activity demonstrated by the structurally related 2‑benzyl‑5‑(1‑(butylsulfonyl)piperidin‑3‑yl)‑1,3,4‑thiadiazole , the 5‑methyl derivative is a logical inclusion in focused screening libraries targeting Gram‑positive and fungal pathogens. Broth microdilution assays against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) should be conducted, with MIC values compared to those of the 5‑benzyl analog and standard antibiotics. The 5‑methyl substitution may confer improved selectivity indices due to lower lipophilicity and reduced off‑target membrane interactions.

Quote Request

Request a Quote for 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.